S-Acetyl-N-glycylcysteamine

Description

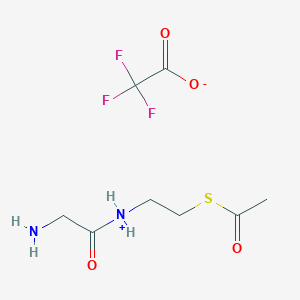

S-Acetyl-N-glycylcysteamine is a cysteine-derived compound featuring an acetyl group attached to the sulfur atom (S-acetyl) and a glycyl (glycine-derived) moiety linked to the nitrogen (N-glycyl). This structure combines thioester functionality with peptide-like characteristics, making it a versatile intermediate in synthetic chemistry and biochemical studies.

Properties

CAS No. |

97314-05-1 |

|---|---|

Molecular Formula |

C8H13F3N2O4S |

Molecular Weight |

290.26 g/mol |

IUPAC Name |

2-acetylsulfanylethyl-(2-aminoacetyl)azanium;2,2,2-trifluoroacetate |

InChI |

InChI=1S/C6H12N2O2S.C2HF3O2/c1-5(9)11-3-2-8-6(10)4-7;3-2(4,5)1(6)7/h2-4,7H2,1H3,(H,8,10);(H,6,7) |

InChI Key |

AMQINUQUUDNBGP-UHFFFAOYSA-N |

SMILES |

CC(=O)SCC[NH2+]C(=O)CN.C(=O)(C(F)(F)F)[O-] |

Canonical SMILES |

CC(=O)SCC[NH2+]C(=O)CN.C(=O)(C(F)(F)F)[O-] |

Other CAS No. |

97622-01-0 |

Related CAS |

97313-68-3 (hydrobromide) |

Synonyms |

I 102 I-102 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with S-Acetyl-N-glycylcysteamine, differing in substitution patterns, biological roles, or applications:

N-Acetylcysteamine (NAC)

- Structure : Acetyl group on the nitrogen (N-acetyl) and a free thiol (-SH) group.

- CAS Number : 1190-73-4 ().

- Molecular Formula: C₄H₉NOS.

- Key Differences : Unlike this compound, NAC lacks the glycyl group and features N-acetylation. This structural distinction reduces its peptide-like properties and alters reactivity. NAC is widely used as a thiol-releasing agent and antioxidant precursor.

S-Linked GlcNAcylated Peptides

- Structure : Cysteine residues modified with N-acetylglucosamine (GlcNAc) via S-glycosidic bonds (e.g., SAC(GlcNAc)IAPAAFTGQPQK in ).

- Key Differences : These are post-translational modifications (PTMs) observed in proteins, whereas this compound is a small-molecule derivative. S-GlcNAcylation is enzymatically regulated and impacts protein stability and signaling, while this compound is synthetic or used as a biochemical tool.

- Research Findings : S-GlcNAcylated peptides were identified in mammalian systems (mouse ESCs and rat synaptosomes) via glycopeptide enrichment and mass spectrometry, highlighting their biological ubiquity .

N-Acetylglycylglycine

- Structure : Dipeptide with acetylated glycine (N-acetyl) and a free carboxylate.

- CAS Number : 5687-48-9 ().

- Molecular Formula : C₆H₁₀N₂O₄.

- Key Differences : This compound lacks the cysteine backbone and thioester group, making it structurally distinct. It serves as a model for studying peptide acetylation rather than thiol-related reactivity .

Lapidated N-Acetyl Cysteine Analogs

- Structure : N-acetyl cysteine derivatives with lipidated glyceryl groups (e.g., N-acetyl diacyl-S-glyceryl cysteine in ).

- Key Differences: These analogs are designed for immunomodulation (TLR2/6 agonism) and feature lipid chains for membrane interaction, unlike the glycyl-modified this compound.

- Research Context : Structure-activity studies show that lipidation enhances receptor binding, emphasizing the role of functional group positioning in biological activity .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | CAS Number | Molecular Formula | Key Features | Primary Applications |

|---|---|---|---|---|

| This compound | Not provided | Likely C₅H₁₀N₂O₂S | S-acetyl, N-glycyl, thioester | Synthetic intermediate, enzyme studies |

| N-Acetylcysteamine (NAC) | 1190-73-4 | C₄H₉NOS | N-acetyl, free thiol | Antioxidant precursor, redox agent |

| S-GlcNAcylated peptides | N/A | Variable | S-GlcNAc, protein-bound | Post-translational modification |

| N-Acetylglycylglycine | 5687-48-9 | C₆H₁₀N₂O₄ | Dipeptide, N-acetyl | Peptide stability studies |

Table 2: Research Contexts

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.